Schizandrin

Vue d'ensemble

Description

Schizandrin, also known as Schisandrin, is a bioactive lignan compound predominantly found in the fruit of the Schisandra chinensis plant. This plant, commonly referred to as the “five-flavored fruit,” has been utilized in traditional Chinese medicine for thousands of years. This compound is renowned for its diverse pharmacological properties, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Schizandrin involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of dibenzocyclooctadiene lignans as precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to facilitate the formation of the desired lignan structure .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the dried fruit of Schisandra chinensis. The extraction process utilizes solvents such as ethanol or methanol to isolate the lignan compounds. Subsequent purification steps, including chromatography, are employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Schizandrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups into the this compound molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different pharmacological activities .

Applications De Recherche Scientifique

Anticancer Properties

Schizandrin A has garnered significant attention for its anticancer effects across various cancer types:

- Pancreatic Cancer : Recent studies demonstrate that this compound A binds to cyclooxygenase-2 (COX-2) and lipoxygenase (ALOX5), inhibiting their activity. This leads to reduced production of leukotrienes and prostaglandins, which are critical in cancer proliferation pathways. In vitro studies showed a significant reduction in pancreatic cancer cell proliferation and the transformation of normal fibroblasts into cancer-associated fibroblasts .

- Colorectal Cancer : this compound A has been shown to inhibit growth in colorectal cancer cell lines by inducing cell cycle arrest and apoptosis. It acts as a heat shock factor 1 (HSF1) inhibitor, which is crucial for cancer cell survival under stress conditions .

- Non-Small Cell Lung Cancer : Research indicates that this compound A can induce apoptosis in non-small cell lung cancer cells, particularly those resistant to traditional therapies like gefitinib. It promotes both G1/S and G2/M phase arrest depending on the concentration used .

Neuroprotective Effects

This compound A exhibits neuroprotective properties, particularly in models of cognitive impairment:

- Cognitive Function : Studies have shown that this compound can ameliorate memory deficits induced by amyloid-beta peptides, suggesting its potential in treating neurodegenerative diseases like Alzheimer's .

Antioxidant and Anti-inflammatory Activity

The compound also demonstrates significant antioxidant and anti-inflammatory effects:

- Oxidative Stress Reduction : this compound A has been reported to reduce oxidative stress markers, enhancing cellular resilience against damaging agents .

- Inflammation Modulation : Its ability to inhibit inflammatory pathways positions it as a candidate for treating chronic inflammatory conditions .

Data Tables

Case Studies

- Pancreatic Cancer Study :

- Colorectal Cancer Research :

- Neuroprotective Effects Study :

Mécanisme D'action

Schizandrin is part of a group of bioactive lignans found in Schisandra chinensis. Similar compounds include this compound B, Schisantherin A, Schisantherin B, Schisanhenol, Deoxyschisandrin, and Gomisin A . Compared to these compounds, this compound stands out due to its higher prevalence in the plant and its broad spectrum of pharmacological activities .

Comparaison Avec Des Composés Similaires

- Schizandrin B

- Schisantherin A

- Schisantherin B

- Schisanhenol

- Deoxyschisandrin

- Gomisin A

This compound’s unique combination of properties and its extensive use in traditional and modern medicine highlight its significance as a valuable bioactive compound.

Activité Biologique

Schizandrin, a prominent lignan derived from the fruit of Schisandra chinensis, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Overview of this compound

This compound is primarily recognized for its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. It plays a crucial role in traditional Chinese medicine and has been extensively studied for its potential to treat various diseases.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are vital in combating oxidative stress-related conditions. Research indicates that it significantly enhances the activity of antioxidative enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-px) while reducing levels of malondialdehyde (MDA), a marker of oxidative damage .

Table 1: Effects of this compound on Antioxidative Enzymes

| Parameter | Control Group | This compound Treatment (36 mg/kg) |

|---|---|---|

| SOD Activity | 100% | 82.18% |

| GSH-px Activity | 100% | 87.02% |

| MDA Levels | 100% | 85.71% |

Neuroprotective Effects

This compound has been shown to ameliorate cognitive impairments induced by amyloid-beta (Aβ) in animal models, suggesting its potential in treating Alzheimer's disease. In studies, administration of this compound improved memory performance in Y-maze and water maze tests . The compound's neuroprotective effects are attributed to its ability to inhibit microglial activation and reduce neuroinflammation .

Case Study: Alzheimer's Model

- Method : Mice were injected with Aβ(1-42) and treated with varying doses of this compound.

- Findings : Significant improvement in cognitive function was observed alongside increased antioxidative enzyme activity.

Anticancer Properties

This compound demonstrates promising anticancer activity against various cancer cell lines. It has been reported to induce apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cells . In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through several mechanisms, including modulation of signaling pathways involved in cell survival and apoptosis.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 4.5 | Induction of apoptosis |

| A549 (Lung) | 3.2 | Cell cycle arrest |

| MCF-7 (Breast) | 5.0 | Apoptotic pathway activation |

| DU-145 (Prostate) | 1.38 | Mitotic disruption |

The biological activity of this compound is mediated through various molecular pathways:

- Antioxidative Pathways : Enhances the body's natural defense against oxidative stress.

- Anti-inflammatory Mechanisms : Reduces inflammatory cytokine production by inhibiting microglial activation.

- Cell Cycle Regulation : Induces cell cycle arrest at G2/M phase in cancer cells, leading to apoptosis.

Future Directions

While the existing research highlights the therapeutic potential of this compound, further investigations are necessary to elucidate its mechanisms fully and establish clinical efficacy. Future studies should focus on:

- Long-term safety assessments.

- Clinical trials to evaluate efficacy in human subjects.

- Exploration of synergistic effects with other therapeutic agents.

Propriétés

Numéro CAS |

7432-28-2 |

|---|---|

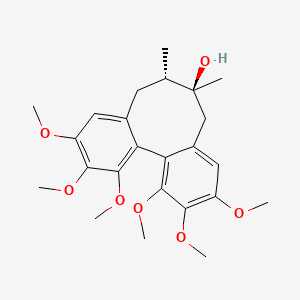

Formule moléculaire |

C24H32O7 |

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |

InChI |

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1 |

Clé InChI |

YEFOAORQXAOVJQ-RKNYENMMSA-N |

SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

SMILES isomérique |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC |

SMILES canonique |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

Apparence |

Solid powder |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Schizandrin; Gomisins; Magnolia Vine; Omija; Schisandrol A; Schizandrol A; Wuweizins; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.